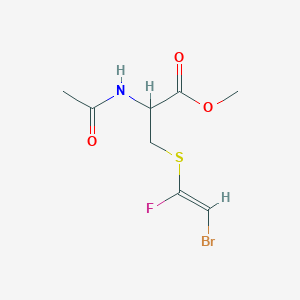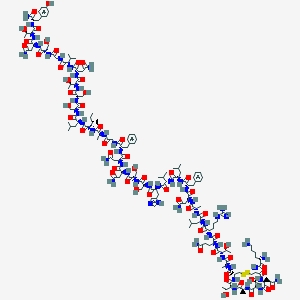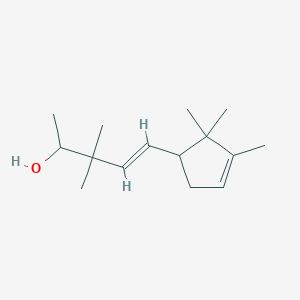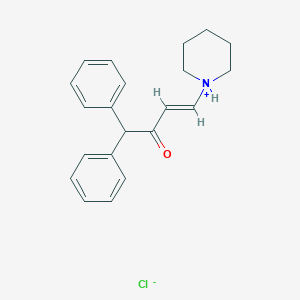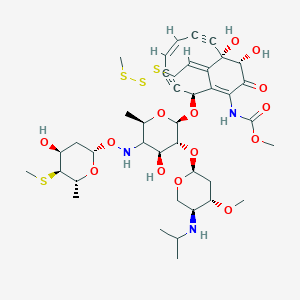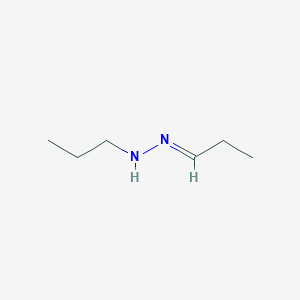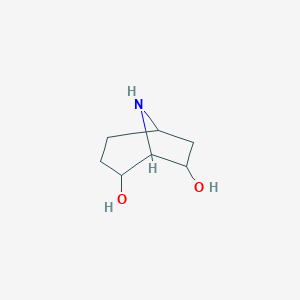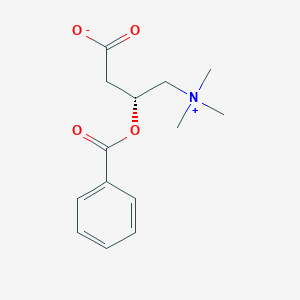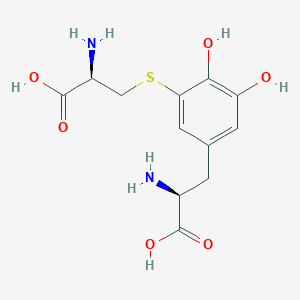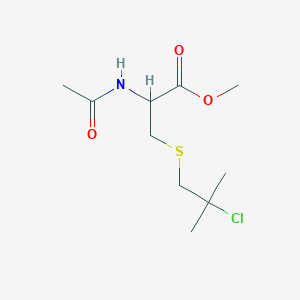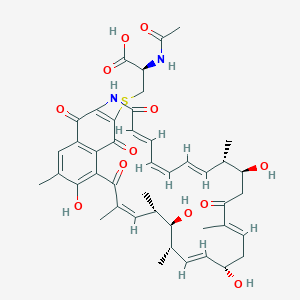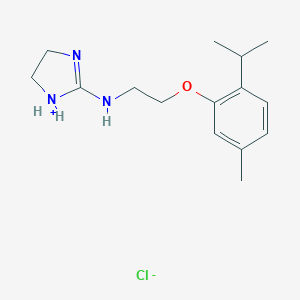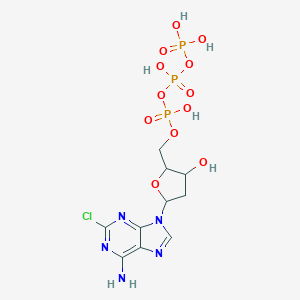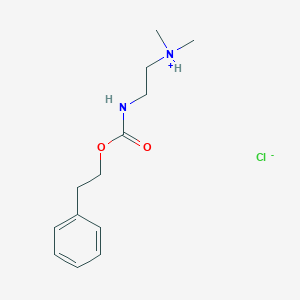
Phenethyl N-(2-(dimethylamino)ethyl)carbamate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenethyl N-(2-(dimethylamino)ethyl)carbamate hydrochloride, commonly known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPEA belongs to the class of carbamate compounds and is structurally similar to the neurotransmitter acetylcholine.
科学研究应用
DMPEA has been studied extensively for its potential therapeutic applications. One area of research is its use as a cognitive enhancer. Studies have shown that DMPEA can improve cognitive function and memory in animal models. Additionally, DMPEA has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用机制
DMPEA is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a critical role in cognitive function and memory. DMPEA is thought to inhibit the enzyme acetylcholinesterase, which breaks down acetylcholine in the brain. By inhibiting this enzyme, DMPEA can increase the levels of acetylcholine, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
DMPEA has been shown to have several biochemical and physiological effects. In animal studies, DMPEA has been shown to increase the levels of acetylcholine in the brain, as well as improve cognitive function and memory. Additionally, DMPEA has been shown to have antioxidant properties and can protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using DMPEA in lab experiments is its ability to improve cognitive function and memory in animal models. This can be useful in studies that require animals to perform cognitive tasks. Additionally, DMPEA has been shown to have antioxidant properties, which can be beneficial in studies that involve oxidative stress. However, one limitation of using DMPEA is its potential toxicity. Studies have shown that high doses of DMPEA can be toxic to cells and can cause cell death.
未来方向
There are several future directions for DMPEA research. One area of research is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for DMPEA. Finally, more research is needed to determine the long-term effects of DMPEA on cognitive function and memory.
Conclusion
DMPEA is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its ability to improve cognitive function and memory in animal models, as well as its antioxidant properties, make it a promising candidate for further research. However, its potential toxicity and lack of long-term studies highlight the need for further research in this area.
合成方法
DMPEA can be synthesized by reacting phenethylamine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product can then be treated with hydrochloric acid to obtain DMPEA hydrochloride salt. This method of synthesis has been reported in several scientific studies and is considered a reliable method for producing DMPEA.
属性
CAS 编号 |
101491-71-8 |
|---|---|
产品名称 |
Phenethyl N-(2-(dimethylamino)ethyl)carbamate hydrochloride |
分子式 |
C13H21ClN2O2 |
分子量 |
272.77 g/mol |
IUPAC 名称 |
dimethyl-[2-(2-phenylethoxycarbonylamino)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-15(2)10-9-14-13(16)17-11-8-12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3,(H,14,16);1H |
InChI 键 |
OGGJZANMEOQKSR-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCNC(=O)OCCC1=CC=CC=C1.[Cl-] |
规范 SMILES |
C[NH+](C)CCNC(=O)OCCC1=CC=CC=C1.[Cl-] |
同义词 |
CARBAMIC ACID, (2-(DIMETHYLAMINO)ETHYL)-, PHENETHYL ESTER, MONOHYDROCH LORIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)
